2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid
Description
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid (CAS: 18060-37-2) is a quinoline derivative characterized by a 4-methoxyphenyl substituent at position 2 and a trifluoromethyl group at position 8 on the quinoline core. Its molecular formula is C₁₈H₁₂F₃NO₃, with a monoisotopic mass of 331.082013 . The trifluoromethyl group contributes to its electron-withdrawing properties, which may influence acidity, solubility, and bioactivity .
Properties
CAS No. |
18060-37-2 |
|---|---|
Molecular Formula |
C18H12F3NO3 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO3/c1-25-11-7-5-10(6-8-11)15-9-13(17(23)24)12-3-2-4-14(16(12)22-15)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChI Key |
YBCODSRWKYAVEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate aniline derivative, followed by cyclization and introduction of the trifluoromethyl group. The final step involves the oxidation of the intermediate to form the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of ionically tagged magnetic nanoparticles with urea linkers to facilitate the preparation of 2-aryl-quinoline-4-carboxylic acids via an anomeric-based oxidation mechanism .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a scaffold for the development of new organic compounds and catalysts.
Biology: Investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The trifluoromethyl and methoxy substituents distinguish this compound from analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Trifluoromethyl vs. Methyl/Methoxy : The CF₃ group increases molecular weight by ~51 Da compared to the methyl analog . Its strong electron-withdrawing nature may lower pKa of the carboxylic acid, enhancing reactivity in salt formation or coordination chemistry .
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., B6) improve antibacterial activity compared to halogens (e.g., HL1), likely due to enhanced hydrogen bonding .
- Positional Effects : Substitution at position 8 (CF₃ or CH₃) versus position 7 (Cl) alters steric and electronic profiles, impacting target binding .
Spectroscopic Characterization
- 1H NMR: The target compound’s trifluoromethyl group causes deshielding of adjacent protons (δ ~8.6 ppm for quinoline-H), distinct from methyl analogs (δ ~2.5 ppm for CH₃) .
- HRMS : Accurate mass data confirm molecular integrity (calc. 331.082013 vs. observed 331.082013) .
Biological Activity
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 347.3 g/mol. The presence of the trifluoromethyl group and the methoxyphenyl moiety contributes to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in the reactivation of tumor suppressor genes.
- Case Study : In vitro assays demonstrated that derivatives of quinoline-4-carboxylic acid exhibited potent HDAC inhibitory activity. The introduction of various substituents on the quinoline ring was correlated with enhanced anticancer efficacy, suggesting that structural modifications can significantly influence biological activity .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on sirtuins, particularly SIRT3, which is implicated in mitochondrial function and cancer metabolism. Compounds designed around the quinoline scaffold have shown selective inhibition against SIRT3 while sparing SIRT1 and SIRT2.
- Findings : Molecular docking studies indicated that the binding affinity of these compounds to SIRT3 is influenced by their structural features, including the position and type of substituents on the phenyl ring .
Structure-Activity Relationship (SAR)
The SAR analysis for this compound reveals that:
- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
- Methoxy Substituent : Contributes to electron donation, which can stabilize the molecule and enhance its interaction with biological targets.
- Phenyl Ring Modifications : Variations in substitution patterns on the phenyl ring have been shown to affect potency significantly. For instance, replacing methoxy with other electron-donating or withdrawing groups alters the compound's biological profile .
Research Findings
A comparative analysis of various quinoline derivatives has been conducted to establish their potency against different cancer cell lines. The following table summarizes key findings:
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | 5.6 | HDAC | Potent inhibitor with significant antiproliferative activity |
| 2-(4-Chlorophenyl)-quinoline-4-carboxylic acid | 7.2 | SIRT3 | Selective inhibition observed |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid | 3.1 | SIRT3 | Higher selectivity compared to other sirtuins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
